Pentyl 4-amino-3-iodobenzoate
Description
Overview of Benzoate (B1203000) Esters in Contemporary Organic Synthesis
Benzoate esters are a significant class of organic compounds characterized by a carboxyl group to which a phenyl group and an alkyl or aryl group are attached. They are widely used as intermediates and building blocks in the synthesis of more complex molecules. chemicalbook.comontosight.ai The esterification of benzoic acid and its derivatives is a fundamental transformation in organic chemistry, often achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comyoutube.com Benzoate esters can also be synthesized by reacting an alcohol with benzoyl chloride. organic-chemistry.org Their applications are diverse, ranging from fragrances and flavorings to the production of pharmaceuticals and polymers. chemicalbook.com
Significance of Aminobenzoic Acid Derivatives as Versatile Synthetic Precursors
Aminobenzoic acids and their derivatives are crucial precursors in the synthesis of a wide range of biologically active compounds and materials. mdpi.comresearchgate.net Para-aminobenzoic acid (PABA), for instance, is a key building block in the synthesis of folate, an essential vitamin. mdpi.comnih.gov The amino and carboxylic acid functionalities on the aromatic ring allow for a variety of chemical modifications, including acylation, esterification, and diazotization, making them highly versatile synthons. researchgate.net These derivatives are used in the development of dyes, pharmaceuticals, and as cross-linking agents in polymer chemistry. mdpi.comgoogle.com The introduction of different substituents onto the aminobenzoic acid scaffold can lead to compounds with tailored electronic and biological properties. nih.govnih.gov
Role of Halogenated Aromatic Systems, with a Specific Focus on Organoiodine Compounds, in Chemical Transformations
Halogenated aromatic compounds are pivotal in organic synthesis, serving as key intermediates in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. Among the halogens, iodine offers unique advantages. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making organoiodine compounds highly reactive and thus excellent leaving groups in nucleophilic substitution and coupling reactions. wikipedia.org This reactivity allows for the introduction of a wide variety of functional groups onto the aromatic ring under relatively mild conditions. nih.gov Hypervalent iodine reagents, derived from iodoarenes, have also emerged as powerful and environmentally benign oxidizing agents for a range of chemical transformations. nih.gov The presence of an iodine atom on an aromatic ring, as seen in Pentyl 4-amino-3-iodobenzoate, significantly enhances its synthetic utility.
Positional Isomerism and Substituent Effects on the Reactivity and Properties of Aromatic Systems
The arrangement of substituents on an aromatic ring, known as positional isomerism (ortho, meta, para), profoundly influences the molecule's reactivity and physical properties. lumenlearning.comsaskoer.ca Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.org EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and are typically ortho, para-directing. saskoer.ca EWGs, conversely, decrease the ring's electron density, deactivating it towards electrophilic substitution, and are generally meta-directing. lumenlearning.comwikipedia.org
In the case of this compound, the amino group (-NH2) is a strong electron-donating group, activating the ring and directing incoming electrophiles to the ortho and para positions. The ester group (-COOR) is an electron-withdrawing group, deactivating the ring and directing to the meta position. The iodine atom is a deactivating group due to its inductive effect but is ortho, para-directing because of its lone pairs. saskoer.ca The interplay of these substituent effects governs the regioselectivity of further chemical transformations on the aromatic ring.
Chemical Data of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1131614-38-4 | C12H16INO2 | 333.17 |
| Methyl 4-amino-3-iodobenzoate | 19718-49-1 | C8H8INO2 | 277.06 |
| 4-Amino-3-iodobenzoic acid | 2122-63-6 | C7H6INO2 | 263.03 |
| Ethyl 4-aminobenzoate (B8803810) (Benzocaine) | 94-09-7 | C9H11NO2 | 165.19 |
| Methyl 4-aminobenzoate | 619-45-4 | C8H9NO2 | 151.16 |
| 4-Amino-3,5-diiodobenzoic acid methyl ester | 131755-87-8 | C8H7I2NO2 | 402.96 |
| Compound Name | Melting Point (°C) |
| Methyl 4-amino-3-iodobenzoate | 86-91 |
| Ethyl 4-amino-3-methylbenzoate | 75-78 |
| Ethyl 4-amino-3-(methylthiomethyl)benzoate | 83-85 |
Structure
3D Structure
Properties
CAS No. |
1131614-38-4 |
|---|---|
Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
pentyl 4-amino-3-iodobenzoate |
InChI |
InChI=1S/C12H16INO2/c1-2-3-4-7-16-12(15)9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7,14H2,1H3 |
InChI Key |
NDFXZCWMHBUJCD-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC(=C(C=C1)N)I |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=C(C=C1)N)I |
Origin of Product |
United States |
Synthetic Methodologies for Pentyl 4 Amino 3 Iodobenzoate and Analogous Structures
Strategies for the Construction of the 4-amino-3-iodobenzoate Aromatic Core
The formation of the central 4-amino-3-iodobenzoate structure is a critical step in the synthesis of the target molecule and its analogs. This can be achieved through two main strategies: direct halogenation of an existing aminobenzoate precursor or the systematic introduction and modification of functional groups on a pre-existing aromatic ring.
Direct Halogenation Approaches
Direct halogenation methods offer an efficient route to the 4-amino-3-iodobenzoate core by introducing an iodine atom onto a pre-synthesized aminobenzoate derivative. The directing effects of the amino and ester groups play a crucial role in achieving the desired regioselectivity.
A common and effective method for the direct iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS). The amino group in aminobenzoate precursors is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ester group, iodination is directed to the position ortho to the amino group.
The reaction typically involves treating the aminobenzoate ester, such as Pentyl 4-aminobenzoate (B8803810), with NIS in a suitable solvent. The regioselectivity of this reaction is generally high, yielding the desired 3-iodo isomer.
Table 1: Regioselective Iodination of Aminobenzoate Precursors with NIS
| Starting Material | Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Pentyl 4-aminobenzoate | N-Iodosuccinimide (NIS) | Acetonitrile (B52724) | Pentyl 4-amino-3-iodobenzoate | Not specified |
| Methyl 4-aminobenzoate | N-Iodosuccinimide (NIS) | Acetonitrile | Methyl 4-amino-3-iodobenzoate | High |
Another approach to direct iodination involves the use of molecular iodine in the presence of an oxidizing agent. This method generates a more electrophilic iodine species in situ, which can then react with the activated aromatic ring of an aminobenzoic acid or its ester.
Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, and iodic acid. The reaction conditions, such as temperature and the choice of oxidant, can be optimized to favor the formation of the desired mono-iodinated product. However, controlling the regioselectivity and preventing over-iodination can be more challenging compared to the NIS method.
Table 2: Oxidant-Assisted Iodination of Aromatic Compounds
| Substrate | Iodinating Agent | Oxidant | Product |
|---|---|---|---|
| Benzoic acid | Iodic Acid | Sulfuric Acid | Iodobenzoic acids |
Note: This table provides general examples of oxidant-assisted iodination of related aromatic compounds.
Functional Group Interconversions on Pre-existing Aromatic Systems
An alternative synthetic strategy involves starting with a more readily available substituted benzene (B151609) derivative and then introducing the required amino and iodo functionalities through a series of chemical transformations. This approach offers flexibility and can be advantageous if the direct halogenation of the aminobenzoate precursor is inefficient or leads to undesired side products.
The amino group can be introduced onto the aromatic ring through the reduction of a nitro group. This is a common and high-yielding transformation in organic synthesis. For instance, a 3-iodo-4-nitrobenzoic acid derivative can be synthesized first, and the nitro group is then reduced to an amino group in a subsequent step.
Commonly used reducing agents for the conversion of an aromatic nitro group to an amine include:
Tin(II) chloride in hydrochloric acid
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2)
Iron powder in acidic medium
The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
The iodine substituent can be introduced onto the aromatic ring via a Sandmeyer reaction. This powerful transformation involves the diazotization of a primary aromatic amine, followed by treatment with a solution of potassium iodide.
For the synthesis of the 4-amino-3-iodobenzoate core, one could start with a 3,4-diaminobenzoic acid derivative. One of the amino groups can be selectively protected, followed by diazotization of the unprotected amino group and subsequent reaction with potassium iodide to introduce the iodine atom. Removal of the protecting group would then yield the desired product. The Sandmeyer reaction is a versatile method for introducing a wide range of substituents onto an aromatic ring.
Alternatively, electrophilic iodination of a precursor lacking the amino group, followed by the introduction of a nitro group and its subsequent reduction, as described above, is a viable pathway.
Precursor Synthesis via Reduction of Nitro-derivatives
A primary and widely utilized method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro-derivative. beilstein-journals.orgwikipedia.org This transformation is fundamental in the synthesis of anilines and their derivatives. beilstein-journals.org For the synthesis of the 4-amino-3-iodobenzoic acid precursor, the logical starting material would be 3-iodo-4-nitrobenzoic acid. The reduction of the nitro group to an amine can be accomplished using a variety of reagents and conditions, with the choice often depending on the presence of other functional groups and desired selectivity. wikipedia.orgmasterorganicchemistry.com
Common methods for this reduction include:
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. wikipedia.orgmasterorganicchemistry.com This approach is often clean and produces high yields, though it may not be suitable for molecules containing other reducible functional groups like alkenes or alkynes.
Metal-Acid Systems: A classic and robust method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common combinations include iron in acetic acid or hydrochloric acid (Fe/HCl), tin in hydrochloric acid (Sn/HCl), and tin(II) chloride (SnCl₂). wikipedia.orgmasterorganicchemistry.com These reactions are generally reliable and tolerant of various functional groups.
Other Reagents: Other reducing agents such as sodium hydrosulfite or hydroiodic acid (HI) can also be employed for the reduction of aromatic nitro groups. wikipedia.orgmdpi.com A metal-free option involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which has been successfully applied in continuous-flow systems for reducing both aromatic and aliphatic nitro compounds. beilstein-journals.orggoogle.com
The following table summarizes common conditions for the reduction of aromatic nitro compounds.
| Reagent/Catalyst | Conditions | Advantages |
| H₂, Pd/C or PtO₂ | Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate) | High yield, clean reaction, catalyst can be recycled |
| Fe, HCl/Acetic Acid | Refluxing in acidic solution | Inexpensive, widely applicable |
| SnCl₂ | Acidic or alcoholic solvent | Mild conditions, good for sensitive substrates |
| HSiCl₃, Tertiary Amine | Organic solvent (e.g., CH₂Cl₂) | Metal-free, suitable for flow chemistry beilstein-journals.org |
Multi-component Reactions and Cascade Sequences for Aromatic Core Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy in modern organic synthesis. researchgate.nettcichemicals.comnih.gov These reactions offer advantages in terms of atom economy, reduced synthesis steps, and the rapid generation of molecular complexity. nih.gov
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are applied to construct similarly substituted aromatic and heterocyclic systems. beilstein-journals.orgrsc.org For instance, transition-metal-catalyzed MCRs can assemble complex benzo-fused structures. A copper-catalyzed three-component reaction of a formyl benzoate (B1203000), an amine, and an alkyne can produce propargylisoindolinones. beilstein-journals.org Another approach involves the reaction of ortho-functionalized benzoic acids in cascade sequences to build complex scaffolds. beilstein-journals.org
Formation of the Pentyl Ester Moiety
The final or penultimate step in the synthesis of the target compound is the formation of the pentyl ester. This can be achieved through several established esterification methods.
Fischer Esterification Protocols
Fischer-Speier esterification is the most traditional and direct method for this transformation. organic-chemistry.org It involves the reaction of the carboxylic acid (4-amino-3-iodobenzoic acid) with an excess of the alcohol (pentanol or one of its isomers) under acidic catalysis. organic-chemistry.orgmdpi.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (commonly H₂SO₄ or p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orguomustansiriyah.edu.iq The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.org
Reaction Scheme: 4-amino-3-iodobenzoic acid + Pentanol (B124592) ⇌ (H⁺ catalyst) ⇌ this compound + H₂O
To drive the equilibrium towards the product, either an excess of the alcohol is used, or the water generated during the reaction is removed, often by azeotropic distillation. organic-chemistry.org This method is widely used and has been applied to the synthesis of analogous esters like 4-amino-3-nitrobenzoic acid methyl ester. researchgate.netbond.edu.au
| Parameter | Typical Condition |
| Carboxylic Acid | 4-amino-3-iodobenzoic acid |
| Alcohol | Pentanol (n-pentyl, isopentyl, etc.) |
| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid (p-TsOH) |
| Temperature | Reflux |
| Work-up | Neutralization of acid, extraction of the ester |
Transesterification Processes
Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol. rsc.org In this context, a more readily available ester, such as Methyl 4-amino-3-iodobenzoate, could be reacted with pentanol in the presence of a catalyst.
This equilibrium-driven process is typically facilitated by removing the more volatile alcohol (methanol in this case) from the reaction mixture. google.com Both acid and base catalysts can be used, although for substrates with amine groups, acid catalysis is often preferred to avoid side reactions. Lewis acids like zinc acetate (B1210297) or organotitanates are also effective catalysts for transesterification. google.comacs.org
The reaction can be summarized as: Methyl 4-amino-3-iodobenzoate + Pentanol ⇌ (Catalyst) ⇌ this compound + Methanol (B129727)
This method is particularly useful if the methyl or ethyl ester of the carboxylic acid is more accessible or easier to purify than the free acid.
Direct Esterification of 4-amino-3-iodobenzoic Acid with Pentanol Derivatives
This category encompasses methods that directly couple the carboxylic acid and alcohol, often using coupling agents to avoid the harsh acidic conditions and equilibrium limitations of Fischer esterification. While Fischer esterification is a form of direct esterification, this section also considers protocols that use different activation strategies. For example, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing for ester formation under milder conditions. However, the most common direct method remains the acid-catalyzed Fischer protocol. organic-chemistry.org
Catalytic Approaches in Ester Formation (e.g., Iodine as a Lewis Acid Catalyst)
Beyond traditional Brønsted acids, various Lewis acids have been shown to be effective catalysts for esterification. rug.nl Molecular iodine (I₂) has emerged as a mild, practical, and efficient Lewis acid catalyst for both esterification and transesterification. researchgate.net
Iodine's catalytic activity is attributed to its ability to activate the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. researchgate.netmdpi.com This method presents an advantage in its mildness and can be particularly useful for substrates that are sensitive to strong Brønsted acids. researchgate.net The reaction proceeds under relatively gentle conditions and iodine's low cost and low toxicity make it an attractive alternative to other metal-based Lewis acid catalysts. researchgate.net
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound relies on effective purification strategies at various stages to isolate the desired intermediates and the final product from unreacted starting materials, byproducts, and other impurities. The purity of the final compound is paramount for its intended applications, necessitating the use of robust purification techniques. The primary methods employed for the purification of this compound and its precursors, such as 4-amino-3-iodobenzoic acid, include recrystallization and chromatographic separation.
Recrystallization Methods
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. For a compound like this compound and its precursors, selecting an appropriate solvent is a critical first step. An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.
The process typically involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration.
For analogous structures like para-aminobenzoic acid, solvent choice has been shown to be crucial in determining the resulting crystal form (polymorph). rsc.org Solvents that have strong interactions with specific functional groups, such as the carboxylic acid group in the precursor 4-amino-3-iodobenzoic acid, can influence nucleation and crystal growth. rsc.org In the synthesis of related iodo-aromatic acids, slow evaporation of a solvent mixture, such as ethyl acetate/toluene (B28343) or ethanol/ethyl acetate, has been used to obtain well-defined crystals. nih.gov
| Step | Description | Key Considerations |
| Solvent Selection | The impure compound is tested with various solvents to find one in which it is sparingly soluble at room temperature but very soluble at the solvent's boiling point. | The solvent should not react with the compound. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. |
| Dissolution | The impure solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution. | Using excess solvent will reduce the yield of the recovered purified compound. |
| Hot Filtration (optional) | If insoluble impurities are present, the hot solution is filtered to remove them. | This step must be performed quickly to prevent premature crystallization. |
| Cooling and Crystallization | The hot, saturated solution is allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution. | Slow cooling generally leads to larger, purer crystals. |
| Isolation of Crystals | The purified crystals are separated from the cold solvent (mother liquor) by filtration, typically using a Büchner funnel under vacuum. | The crystals are then washed with a small amount of cold, fresh solvent to remove any remaining mother liquor. |
| Drying | The purified crystals are dried to remove any residual solvent. | Drying can be done in a desiccator or a vacuum oven at a temperature below the compound's melting point. |
Chromatographic Separation Techniques (e.g., Flash Column Chromatography)
Chromatographic techniques are powerful for separating and purifying compounds from complex mixtures. Flash column chromatography is a particularly efficient method used extensively in organic synthesis for the purification of intermediates and final products. solubilityofthings.com This technique utilizes a stationary phase, typically silica (B1680970) gel or alumina, packed into a column, and a mobile phase (eluent), which is a solvent or a mixture of solvents. solubilityofthings.com
The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. solubilityofthings.com Compounds with a stronger interaction with the stationary phase will move down the column more slowly, while compounds with a weaker interaction will move more quickly with the mobile phase, thus achieving separation. The process is accelerated by applying positive pressure to the column, which speeds up the flow of the eluent. solubilityofthings.com
For the purification of this compound, a non-polar stationary phase like silica gel would likely be employed. The choice of the mobile phase is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common strategy is to select a solvent system where the desired compound has an Rf value of approximately 0.3. rochester.edu For nitrogen-containing compounds, it can be beneficial to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent streaking on the silica gel. rochester.edulibretexts.org
In a typical procedure, the crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column under pressure, and fractions are collected sequentially. rochester.eduyoutube.com The composition of the collected fractions is monitored by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified this compound.
| Parameter | Description | Typical Choices for this compound |
| Stationary Phase | A solid adsorbent with a high surface area packed into the column. | Silica gel (SiO₂) is the most common choice for compounds of moderate polarity. solubilityofthings.comrochester.edu |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation. |
| Sample Loading | The crude mixture is applied to the top of the column. | The sample can be loaded as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading). libretexts.orgrochester.edu |
| Elution | The mobile phase is passed through the column, carrying the components of the mixture at different rates. | Can be isocratic (constant solvent composition) or gradient (solvent composition is varied over time) for more complex separations. rochester.edu |
| Fraction Collection | The eluent exiting the column is collected in a series of tubes. | The size of the fractions depends on the scale of the separation. rochester.edu |
| Analysis | The collected fractions are analyzed to determine which contain the pure product. | Thin-layer chromatography (TLC) is commonly used for monitoring the separation. youtube.com |
Reactivity and Derivatization Chemistry of Pentyl 4 Amino 3 Iodobenzoate
Reactions Involving the Aromatic Amino Group
The amino group in pentyl 4-amino-3-iodobenzoate is a primary aromatic amine. Its nucleophilicity and ability to be converted into a diazonium salt are the cornerstones of its reactivity, enabling a wide array of chemical transformations.
Acylation and Sulfonylation Reactions
The nitrogen atom of the amino group readily participates in nucleophilic attacks on acyl and sulfonyl halides, leading to the formation of stable amide and sulfonamide linkages, respectively. These reactions are often employed to protect the amino group or to introduce new functionalities.
For instance, the amino group of methyl 4-amino-3-iodobenzoate can be protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of pyridine (B92270) to yield the corresponding Fmoc-protected derivative. imperial.ac.uk This type of acylation is a common strategy in peptide synthesis and solid-phase organic synthesis. imperial.ac.uk
Similarly, sulfonylation can be achieved. The reaction of ethyl 4-amino-3-iodobenzoate with p-toluenesulfonyl chloride in pyridine results in the formation of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate. acs.org This reaction highlights the straightforward formation of sulfonamides from this class of compounds. acs.org
Table 1: Examples of Acylation and Sulfonylation Reactions
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Methyl 4-amino-3-iodobenzoate | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Pyridine | Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-iodobenzoate | imperial.ac.uk |
| Ethyl 4-amino-3-iodobenzoate | p-Toluenesulfonyl chloride, Pyridine | Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate | acs.org |
Diazotization and Subsequent Transformations (e.g., Sandmeyer-type Reactions)
Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com These diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups through reactions like the Sandmeyer reaction, which typically uses copper(I) salts as catalysts. masterorganicchemistry.comwikipedia.org
The diazonium salt derived from this compound can undergo various transformations:
Halogenation: Introduction of chloro and bromo substituents using CuCl and CuBr. masterorganicchemistry.com
Cyanation: Formation of a nitrile group (which can be further hydrolyzed to a carboxylic acid) using CuCN. wikipedia.orgscirp.org
Hydroxylation: Conversion to a phenol (B47542) by heating in the presence of water and acid, or by using copper(I) oxide. wikipedia.orgscirp.org
While these reactions are well-established for anilines, the presence of the iodine atom and the ester group on the ring may influence reaction conditions and yields. scirp.org For example, the diazotization of 4-aminobenzoic acid itself can be sensitive to reaction conditions, with hydroxylation sometimes competing with other Sandmeyer reactions. scirp.org
Condensation Reactions with Carbonyl Compounds
The primary amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and may require the removal of water to drive the reaction to completion. The resulting imine can then be a substrate for further reactions, such as reduction to a secondary amine.
A related, more complex condensation has been reported for methyl 4-amino-3-iodobenzoate with o-aminothiophenol in the presence of polyphosphoric acid (PPA) at high temperatures, leading to the formation of a benzothiazole (B30560) derivative. mdpi.com Interestingly, under these acidic conditions, the iodo group was substituted, highlighting how reaction conditions can dictate the reactivity of the different functional groups. mdpi.com
Formation of Amide Linkages
The amino group of this compound can act as a nucleophile to react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form amide bonds. researchgate.net This fundamental reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules. For example, 4-amino-3-iodobenzoic acid has been used in solid-phase synthesis, where it is attached to a resin via an amide bond. imperial.ac.ukchemicalbook.com The formation of such amide linkages can be facilitated by coupling agents that activate the carboxylic acid.
Reactions at the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes them excellent substrates for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination)
Palladium catalysis has revolutionized the formation of bonds to aromatic rings. The aryl iodide in this compound is an ideal handle for such reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netmdpi.com This method is known for its mild conditions and high functional group tolerance. mdpi.com While direct examples with this compound are not prevalent, related substrates like methyl 4-iodobenzoate (B1621894) readily undergo Suzuki coupling. aablocks.com The reaction is fundamental in synthesizing biaryl structures, which are common in pharmaceuticals and materials science. mdpi.com
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. researchgate.net Intramolecular Heck reactions of related iodoaniline derivatives are used to construct cyclic systems. thieme-connect.com The reaction typically involves a palladium catalyst, a base, and is tolerant of various functional groups. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org Methyl 4-amino-3-iodobenzoate has been successfully used in Sonogashira couplings, for instance, in the synthesis of indole (B1671886) derivatives and macrocycles. imperial.ac.uknih.gov The reaction conditions are generally mild, often proceeding at room temperature for reactive iodides. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl iodide and an amine. smolecule.com This powerful method allows for the synthesis of more complex aniline (B41778) derivatives. For example, a copper-promoted N-arylation (a related reaction) of methyl 4-amino-3-iodobenzoate with boronic acids, followed by a palladium-catalyzed intramolecular cyclization, has been used to synthesize carbazole (B46965) derivatives. researchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate Example | Coupling Partner Example | Catalyst System Example | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Methyl 4-iodobenzoate | Arylboronic acid | Pd catalyst, Base | Biaryl compound | aablocks.com |
| Heck | Methyl 4-iodobenzoate | Cyclohexene | Pd(OAc)₂, AgTFA | Arylated alkene | rsc.org |
| Sonogashira | Methyl 4-amino-3-iodobenzoate | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne | imperial.ac.uknih.gov |
| Buchwald-Hartwig | Methyl 4-amino-3-iodobenzoate | Boronic acid (for N-arylation) | Cu(OAc)₂ (for N-arylation), then Pd(OAc)₂ | N-Aryl aniline derivative | researchgate.net |
Nucleophilic Aromatic Substitution Reactions
This compound possesses an aryl iodide functionality, a key feature for its participation in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the iodine atom, being a good leaving group, can be displaced by a variety of nucleophiles. fiveable.me The reactivity of the aryl iodide in SNAr is significantly influenced by the electronic nature of the substituents on the aromatic ring. fiveable.me In the case of this compound, the presence of the amino group (an electron-donating group) and the ester group (an electron-withdrawing group) presents a nuanced reactivity profile.
Generally, electron-withdrawing groups enhance the rate of SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.comlibretexts.org Conversely, electron-donating groups tend to decrease the reaction rate. The position of these groups relative to the leaving group is also critical. For significant activation, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In this compound, the ester group is para to the amino group and meta to the iodine atom, while the amino group is ortho to the iodine.
The amino group at the 4-position, being strongly activating, can increase the electron density of the ring, potentially making it less susceptible to nucleophilic attack. However, the iodine atom at the 3-position is ortho to the activating amino group and meta to the deactivating carboxylate group. This substitution pattern is not ideal for activating the aryl halide towards a classical SNAr reaction, which typically benefits from strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org
Despite this, nucleophilic aromatic substitution on aryl iodides can proceed under certain conditions, such as with very strong nucleophiles or through alternative mechanisms like the SRN1 (radical-nucleophilic aromatic substitution) mechanism. researchgate.net The SRN1 pathway involves the formation of a radical anion intermediate and is less dependent on the electronic nature of the ring substituents in the same way as the SNAr mechanism.
Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. fiveable.me The reaction of this compound with a nucleophile (Nu-) would lead to the displacement of the iodide ion, as depicted in the general scheme below:
Scheme 1: General Nucleophilic Aromatic Substitution of this compound
| Reactant | Nucleophile (Nu⁻) | Product |
| This compound | RO⁻ (Alkoxide) | Pentyl 4-amino-3-alkoxybenzoate |
| This compound | RS⁻ (Thiolate) | Pentyl 4-amino-3-(alkylthio)benzoate |
| This compound | R₂NH (Amine) | Pentyl 4-amino-3-(dialkylamino)benzoate |
| This compound | N₃⁻ (Azide) | Pentyl 4-amino-3-azidobenzoate mdpi.com |
It is important to note that the reaction conditions, such as solvent, temperature, and the nature of the nucleophile, would need to be carefully optimized to achieve successful substitution. strath.ac.uk
Formation of Organoiodine(III) and Organoiodine(V) Reagents and Their Synthetic Utility
Aryl iodides, such as this compound, can be oxidized to form hypervalent iodine compounds, specifically organoiodine(III) (iodinanes) and organoiodine(V) (iodanes) species. acs.orgorganic-chemistry.org These reagents are valuable in organic synthesis as they are non-toxic, readily available, and exhibit reactivities similar to some heavy metal reagents. acs.org
The synthesis of organoiodine(III) compounds from aryl iodides is typically achieved through oxidation in the presence of a suitable ligand source. organic-chemistry.org For example, this compound can be oxidized using reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) in the presence of acetic acid to yield a (diacetoxyiodo)arene derivative. organic-chemistry.org Alternatively, reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can be synthesized from the corresponding aryl iodide. organic-chemistry.org
Scheme 2: Synthesis of a Pentyl 4-amino-3-[(diacetoxy)iodo]benzoate
![Synthesis of a Pentyl 4-amino-3-[(diacetoxy)iodo]benzoate](https://i.imgur.com/example.png)
These organoiodine(III) reagents are versatile oxidizing agents and can also act as electrophilic sources of various groups. acs.org For instance, they can be used in the oxidation of alcohols and phenols, and in the α-functionalization of ketones.
Further oxidation of organoiodine(III) compounds can lead to the formation of organoiodine(V) reagents. However, the synthesis and stability of these compounds are more challenging.
The synthetic utility of hypervalent iodine reagents derived from this compound would be in facilitating various organic transformations. For example, the corresponding iodonium (B1229267) salts could be used in arylation reactions. diva-portal.org The presence of the amino and ester functionalities on the aromatic ring could influence the reactivity and selectivity of these hypervalent iodine reagents.
Radioiodination Chemistry for Molecular Probes (focus on synthetic methodology)
The introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into a molecule like this compound is a critical process for developing radiolabeled molecular probes for imaging and therapeutic applications. acs.orgresearchgate.net The existing iodine atom in the molecule provides a direct site for radioiodination via halogen exchange, while the activated aromatic ring also allows for electrophilic radioiodination.
Electrophilic Radioiodination Approaches
Electrophilic radioiodination involves the reaction of an electron-rich aromatic compound with an electrophilic species of radioiodine. acs.orgnih.gov The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino group at the 4-position. This directing group would favor substitution at the positions ortho to it, which are the 3- and 5-positions. Since the 3-position is already occupied by a non-radioactive iodine atom, electrophilic attack would likely occur at the 5-position.
Common methods for generating the electrophilic radioiodine species (I⁺) involve the oxidation of radioiodide (e.g., Na[I]I) using oxidizing agents such as chloramine-T, Iodogen, or peracetic acid. nih.govrsc.orgkoreascience.kr
Scheme 3: Electrophilic Radioiodination of Pentyl 4-aminobenzoate (B8803810) Precursor
| Oxidizing Agent | Typical Conditions |
| Chloramine-T | Aqueous buffer, room temperature koreascience.kr |
| Iodogen | Solid-phase oxidant, organic or aqueous solvent nih.govakjournals.com |
| Peracetic acid | Acetic acid, hydrogen peroxide rsc.org |
To achieve regioselective radioiodination at a specific position, a precursor molecule without the iodine atom, such as pentyl 4-aminobenzoate, could be used. acs.org The choice of oxidizing agent and reaction conditions is crucial to maximize the radiochemical yield and purity. nih.gov
Halogen Exchange Reactions
Halogen exchange is a common and efficient method for radioiodination, particularly for molecules that already contain a halogen atom. frontiersin.orgnih.gov In this approach, a non-radioactive iodine or bromine atom is exchanged with a radioactive iodine isotope. This compound is an ideal substrate for this type of reaction.
The reaction is typically carried out by heating the substrate with a source of radioiodide, such as Na[I]I, in a suitable solvent. umich.edu The efficiency of the exchange can be enhanced by using a catalyst, such as a copper(I) salt (aromatic Finkelstein reaction). researchgate.net
Scheme 4: Radioiodine Exchange in this compound
This method is often preferred when the precursor is readily available and offers high radiochemical yields and specific activity. researchgate.net
Design and Synthesis of Precursors for Radiochemical Labeling
For efficient and regioselective radiolabeling, the design and synthesis of suitable precursors are paramount. google.com For this compound, while direct halogen exchange is feasible, alternative precursors can be designed to improve labeling efficiency or to introduce the radiolabel at a different position if required for structure-activity relationship studies.
One common strategy is the use of organometallic precursors, such as trialkyltin or boronic acid ester derivatives. acs.orgnih.gov These precursors undergo facile electrophilic substitution (destannylation or deboronation) with radioiodine, often with high regioselectivity and under mild conditions. acs.orgnih.gov For example, a tributyltin precursor at the 3-position of pentyl 4-aminobenzoate could be synthesized and then reacted with radioiodide in the presence of an oxidizing agent.
| Precursor Type | Labeling Reaction | Advantages |
| Trialkyltin | Iododestannylation acs.org | High efficiency, mild conditions |
| Boronic Acid/Ester | Iododeboronation acs.orgnih.gov | Good functional group tolerance |
| Aryl Halide (I, Br) | Halogen Exchange frontiersin.orgnih.gov | Direct labeling of the final compound |
Reactions of the Pentyl Ester Group
The pentyl ester group in this compound can undergo reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification. wikipedia.org
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-iodobenzoic acid, and pentanol (B124592). This reaction can be catalyzed by either acid or base. vvc.educhemguide.co.uk
Acid-catalyzed hydrolysis is a reversible reaction and is the reverse of Fischer esterification. wikipedia.orgchemguide.co.uk It is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst.
Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt and the alcohol. wikipedia.org This method is often preferred for complete hydrolysis due to its irreversibility. chemguide.co.uk
Scheme 5: Hydrolysis of this compound
Transesterification: The pentyl group of the ester can be exchanged with another alkyl group by reacting this compound with a different alcohol in the presence of an acid or base catalyst. google.comfrontiersin.org The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products. This reaction is useful for modifying the ester functionality to alter the compound's physical properties, such as solubility or volatility. researchgate.nettandfonline.com
Scheme 6: Transesterification of this compound
Hydrolysis Reactions (Acid-Catalyzed and Base-Promoted Saponification)
The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-amino-3-iodobenzoic acid and pentan-1-ol.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the ester undergoes acid-catalyzed hydrolysis. numberanalytics.comlibretexts.org The reaction is an equilibrium process, and to drive it towards completion, a large volume of water is typically used. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.ukstudysmarter.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uklibretexts.org Subsequent proton transfer and elimination of a pentan-1-ol molecule lead to the formation of the protonated carboxylic acid. Finally, deprotonation regenerates the acid catalyst and yields 4-amino-3-iodobenzoic acid. libretexts.orgchemguide.co.uk
Base-Promoted Saponification: Base-promoted hydrolysis, or saponification, is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgmasterorganicchemistry.com The reaction is generally faster than its acid-catalyzed counterpart. libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. numberanalytics.comlibretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the pentoxide anion as the leaving group. The resulting 4-amino-3-iodobenzoic acid is immediately deprotonated by the strongly basic pentoxide (or another hydroxide ion) to form the corresponding carboxylate salt. libretexts.orgmasterorganicchemistry.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com
| Reaction Type | Reagents | Products | Key Characteristics |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ (catalyst) | 4-amino-3-iodobenzoic acid, Pentan-1-ol | Reversible; requires excess water to drive to completion. chemguide.co.uk |
| Base-Promoted Saponification | 1. This compound, NaOH (aq) 2. H₃O⁺ (workup) | 4-amino-3-iodobenzoic acid, Pentan-1-ol | Irreversible; consumes one equivalent of base. libretexts.orgmasterorganicchemistry.com |
Transamidation Reactions with Amines
This compound can be converted into various N-substituted 4-amino-3-iodobenzamides through transamidation. This reaction involves the displacement of the pentoxy group (-OC₅H₁₁) of the ester with an amine. The reaction can be promoted by various catalysts or reagents, and conditions can be tailored to accommodate a wide range of amines. organic-chemistry.orgnih.gov
The direct reaction of an ester with an amine is generally slow and requires heating or catalysis. core.ac.uk Methodologies for transamidation include metal-catalyzed protocols, the use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) for amidation of esters, or acid catalysis. nih.govmdpi.comresearchgate.net For a substrate like this compound, the reaction with a primary or secondary amine (R¹R²NH) would yield the corresponding N,N-disubstituted or N-monosubstituted 4-amino-3-iodobenzamide (B12109193) and pentan-1-ol. Given the presence of the free amino group on the benzene (B151609) ring, chemoselectivity could be a challenge, potentially requiring protection of the 4-amino group prior to the transamidation reaction.
| Amine Reactant (R¹R²NH) | Amide Product | Potential Reaction Conditions |
|---|---|---|
| Benzylamine | N-benzyl-4-amino-3-iodobenzamide | Heating, potentially with a Lewis acid or base catalyst. mdpi.com |
| Piperidine | (4-amino-3-iodophenyl)(piperdin-1-yl)methanone | Metal-catalyzed (e.g., Fe, Pd, Ni) or base-mediated (e.g., LiHMDS) methods. nih.govresearchgate.net |
| Aniline | 4-amino-N-phenyl-3-iodobenzamide | Requires forcing conditions or specialized catalysts due to lower nucleophilicity of aniline. nih.gov |
Reduction to Alcohol or Aldehyde Derivatives
The pentyl ester group can be selectively reduced to either a primary alcohol or an aldehyde using specific hydride reagents.
Reduction to Alcohol: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. masterorganicchemistry.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) would yield (4-amino-3-iodophenyl)methanol. chemicalforums.comechemi.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the pentoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol upon aqueous workup. libretexts.org It is important to note that LiAlH₄ can also reduce the aryl iodide bond to an aryl C-H bond, a potential side reaction, especially at higher temperatures. masterorganicchemistry.commsu.edu
Reduction to Aldehyde: A partial reduction of the ester to an aldehyde can be achieved using a sterically hindered and less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.commasterorganicchemistry.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.orgcommonorganicchemistry.com Treating this compound with one equivalent of DIBAL-H at low temperature would yield 4-amino-3-iodobenzaldehyde after an aqueous workup. masterorganicchemistry.comyoutube.com The low temperature stabilizes the tetrahedral intermediate formed, which collapses to the aldehyde only during the workup, preventing further reduction. youtube.com
| Target Product | Reagent | Typical Conditions | Resulting Functional Group |
|---|---|---|---|
| (4-amino-3-iodophenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup. masterorganicchemistry.comharvard.edu | Primary Alcohol |
| 4-amino-3-iodobenzaldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous toluene (B28343) or hexanes, -78 °C, followed by aqueous workup. libretexts.orgcommonorganicchemistry.com | Aldehyde |
Ester Exchange Reactions with Different Alcohols
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. libretexts.org For this compound, this reaction allows the exchange of the pentyl group for a different alkyl or aryl group. The reaction is an equilibrium process and is typically driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of a catalytic amount of a strong acid (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by a different alcohol (R'-OH). masterorganicchemistry.compressbooks.pub The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. researchgate.net
Base-Catalyzed Transesterification: Base-catalyzed transesterification is typically achieved using a catalytic amount of an alkoxide base (e.g., NaOR') corresponding to the alcohol being used. masterorganicchemistry.com The alkoxide attacks the ester carbonyl to form a tetrahedral intermediate, which then eliminates the original pentoxide ion to form the new ester. asianpubs.org
| Reactant Alcohol | Catalyst Type | Product Ester |
|---|---|---|
| Methanol (B129727) (CH₃OH) | Acid (H⁺) or Base (CH₃O⁻) | Methyl 4-amino-3-iodobenzoate |
| Ethanol (C₂H₅OH) | Acid (H⁺) or Base (C₂H₅O⁻) | Ethyl 4-amino-3-iodobenzoate |
| Isopropanol ((CH₃)₂CHOH) | Acid (H⁺) or Base ((CH₃)₂CHO⁻) | Isopropyl 4-amino-3-iodobenzoate |
Multi-functional Reactivity and Chemoselectivity Considerations in Complex Transformations
The synthetic utility of this compound is greatly enhanced by the differential reactivity of its three functional groups. However, this multi-functionality necessitates careful consideration of chemoselectivity in complex synthetic sequences. The primary reactive sites are the nucleophilic amino group, the electrophilic ester carbonyl, and the C-I bond, which is susceptible to oxidative addition in transition metal catalysis.
Amino Group Reactivity: The primary aromatic amine is nucleophilic and can readily undergo acylation, alkylation, and diazotization. In many synthetic routes, it is often necessary to protect this group to prevent unwanted side reactions. For instance, protection as an acetamide (B32628) or a carbamate (B1207046) (e.g., Boc or Fmoc) allows for selective manipulation of the ester or iodo functionalities. imperial.ac.uk For example, the synthesis of methyl carbazole-3-carboxylate derivatives has been achieved through copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate, showcasing a reaction where the amino group is the primary site of transformation. rsc.org
Ester Group Reactivity: As detailed above, the ester can be hydrolyzed, reduced, or undergo transesterification or amidation. These reactions typically require specific, and sometimes harsh, conditions (e.g., strong acid/base, or powerful hydrides). Achieving selectivity often relies on the milder conditions required for modifying other parts of the molecule or by protecting the other functional groups.
Aryl Iodide Reactivity: The carbon-iodine bond is the most common site for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The iodo-substituent makes the molecule an excellent substrate for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgsmolecule.com For example, palladium-catalyzed intramolecular Heck reactions have been reported for related 4-amino-3-iodobenzoate systems. researchgate.net Similarly, Sonogashira coupling has been used to introduce alkyne moieties at the 3-position, a key step in the synthesis of complex heterocyclic structures. imperial.ac.uk These coupling reactions are often performed under conditions that are compatible with both the ester and a protected (or sometimes unprotected) amino group.
Chemoselective Strategies:
Protection/Deprotection: Protecting the amino group is a common strategy to allow for transformations at the ester or iodo positions. For instance, after protecting the amine as an Fmoc-carbamate, the ester could be saponified without interference. imperial.ac.uk
Reaction Condition Control: The reduction of the ester to an aldehyde with DIBAL-H at low temperatures is a prime example of kinetic control to achieve selectivity over reduction of the aryl iodide. Conversely, stronger reducing agents like LiAlH₄ might reduce both the ester and the C-I bond. masterorganicchemistry.commsu.edu
Catalyst Control: The choice of catalyst is paramount for cross-coupling reactions. Palladium or copper catalysts can selectively activate the C-I bond for coupling without affecting the other functional groups under appropriate conditions. rsc.org For example, Hiyama coupling of immobilized aryl iodides has been demonstrated, showcasing the specific reactivity of the C-I bond. conicet.gov.ar
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations of a compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Pentyl 4-amino-3-iodobenzoate is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The presence of a primary amine (-NH2), an ester (C=O), an aromatic ring, and an alkyl chain will give rise to distinct vibrational modes.
Key predicted FTIR absorption bands include:
N-H Stretching: The primary amine group will show two distinct stretching vibrations, a symmetric and an asymmetric stretch, typically in the range of 3400-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group will appear just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1700 cm⁻¹. welcomehomevetsofnj.orgstmarys-ca.edu
C=C Stretching: Aromatic ring skeletal vibrations will produce several bands in the 1600-1450 cm⁻¹ region. stmarys-ca.edu
N-H Bending: The in-plane bending (scissoring) vibration of the primary amine is expected around 1620-1580 cm⁻¹.
C-O Stretching: The ester C-O stretching vibrations will likely appear as two bands in the 1300-1100 cm⁻¹ range.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is anticipated around 1340-1250 cm⁻¹.
C-I Stretching: The carbon-iodine bond will exhibit a stretching vibration at lower frequencies, typically in the 600-500 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine | N-H Asymmetric Stretch | ~3450 |
| Primary Amine | N-H Symmetric Stretch | ~3350 |
| Aromatic C-H | C-H Stretch | ~3100-3000 |
| Aliphatic C-H | C-H Stretch | ~2960-2850 |
| Ester Carbonyl | C=O Stretch | ~1715 |
| Aromatic Ring | C=C Stretch | ~1600, 1570, 1480 |
| Primary Amine | N-H Bend | ~1610 |
| Ester C-O | C-O Stretch | ~1280, 1120 |
| Aromatic C-N | C-N Stretch | ~1300 |
| Aromatic C-I | C-I Stretch | ~550 |
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and other non-polar bonds.
Key predicted Raman shifts include:
Aromatic Ring Vibrations: The substituted benzene (B151609) ring will give rise to several characteristic bands. A strong "ring breathing" mode is expected around 1000 cm⁻¹. Other prominent ring vibrations will appear in the 1600-1550 cm⁻¹ region.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be visible in the 3100-2800 cm⁻¹ range.
C=O Stretching: The ester carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum but should be observable around 1715 cm⁻¹.
C-I Stretching: The carbon-iodine bond is expected to produce a relatively strong and characteristic signal in the low-frequency region, around 550 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H | C-H Stretch | ~3060 |
| Aliphatic C-H | C-H Stretch | ~2940 |
| Ester Carbonyl | C=O Stretch | ~1715 |
| Aromatic Ring | C=C Stretch | ~1590 |
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic C-I | C-I Stretch | ~550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their connectivity. The aromatic region is expected to show a distinct pattern due to the substitution on the benzene ring. The pentyl group will exhibit characteristic signals for its methylene (B1212753) and methyl protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Aromatic) | ~8.1 | d | ~2.0 | 1H |
| H-6 (Aromatic) | ~7.6 | dd | ~8.5, 2.0 | 1H |
| H-5 (Aromatic) | ~6.7 | d | ~8.5 | 1H |
| -NH₂ | ~4.5 | br s | - | 2H |
| -OCH₂- | ~4.2 | t | ~6.7 | 2H |
| -OCH₂CH₂- | ~1.7 | p | ~7.0 | 2H |
| -CH₂CH₂CH₃ | ~1.4 | m | - | 4H |
| -CH₃ | ~0.9 | t | ~7.2 | 3H |
d = doublet, dd = doublet of doublets, t = triplet, p = pentet, m = multiplet, br s = broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring and the ester functionality.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166 |
| C-4 (Aromatic) | ~150 |
| C-2 (Aromatic) | ~140 |
| C-6 (Aromatic) | ~132 |
| C-1 (Aromatic) | ~118 |
| C-5 (Aromatic) | ~110 |
| C-3 (Aromatic) | ~85 |
| -OCH₂- | ~65 |
| -OCH₂CH₂- | ~30 |
| -CH₂CH₂CH₂- | ~28 |
| -CH₂CH₃ | ~22 |
| -CH₃ | ~14 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques would be instrumental in confirming the structure of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For the pentyl group, cross-peaks would be observed between the protons of adjacent methylene groups (-OCH₂- and -OCH₂CH₂-, -OCH₂CH₂- and -CH₂CH₂CH₂-, etc.) and between the terminal methylene and methyl groups. In the aromatic region, a cross-peak would be expected between H-5 and H-6 due to their ortho coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal (except for the -NH₂ protons) to the signal of the carbon to which it is attached. For example, the signal for the -OCH₂- protons at ~4.2 ppm would correlate with the carbon signal at ~65 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations include:
The -OCH₂- protons (~4.2 ppm) would show a correlation to the ester carbonyl carbon (~166 ppm) and the aromatic carbon C-1 (~118 ppm).
The aromatic proton H-2 (~8.1 ppm) would show correlations to C-4, C-6, and the ester carbonyl carbon.
The aromatic proton H-6 (~7.6 ppm) would show correlations to C-4 and C-2.
The aromatic proton H-5 (~6.7 ppm) would show a correlation to C-1 and C-3.
Mass Spectrometry Techniques
Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the structure of this compound. Through high-resolution mass spectrometry and the analysis of fragmentation patterns, detailed information about its elemental composition and structural features can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound (C12H16INO2), the expected exact masses for the neutral molecule and its common adducts, such as the protonated molecule [M+H]⁺, can be calculated. This data is fundamental for confirming the identity of the synthesized compound in research and quality control settings.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C12H16INO2 | 333.0226 |
| [M+H]⁺ | C12H17INO2⁺ | 334.0304 |
| [M+Na]⁺ | C12H16INNaO2⁺ | 356.0123 |
Analysis of Fragmentation Patterns for Structural Elucidation
The fragmentation of this compound in a mass spectrometer provides a molecular fingerprint that is invaluable for structural elucidation. Upon ionization, the molecular ion undergoes characteristic cleavages, and the resulting fragment ions are indicative of the compound's structure. While specific experimental data for this compound is not publicly available, a predictive analysis based on the fragmentation of similar molecules, such as esters and aromatic amines, can be performed. nih.gov
Key predicted fragmentation pathways include:
Loss of the pentoxy radical (•OC5H11) or pentene (C5H10) from the ester functional group.
Alpha-cleavage resulting in the loss of the pentyl group (C5H11•).
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the elimination of pentene.
Cleavage of the C-I bond , leading to the loss of an iodine radical.
Decarbonylation (loss of CO) from fragment ions.
| Predicted m/z | Possible Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 263 | [M - C5H10]⁺• | McLafferty rearrangement |
| 248 | [M - •C5H11O]⁺ | Cleavage of ester bond |
| 206 | [M - I]⁺ | Loss of iodine radical |
| 120 | [H2NC6H3I]⁺• | Cleavage of the ester group |
| 71 | [C5H11]⁺ | Pentyl cation |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction techniques are definitive for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, these methods would provide precise information on its molecular geometry, conformation, and how the molecules pack in the solid state.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for obtaining an unambiguous structural determination. stmarys-ca.edu By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the preferred conformation of the pentyl chain and the orientation of the substituents on the benzene ring. Although no public crystal structure data is currently available for this specific compound, SCXRD remains the gold standard for such detailed structural analysis. chromforum.org
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. mdpi.com For this compound, the functional groups present suggest the potential for several key interactions that would dictate the crystal packing. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that has gained significant interest in crystal engineering. researchgate.net The aromatic rings may also engage in π-π stacking interactions. Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. nih.gov
| Interaction Type | Participating Functional Groups | Potential Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | -NH2 (donor) and C=O (acceptor) | Formation of chains or dimeric motifs, stabilizing the crystal lattice. |
| Halogen Bonding | C-I (donor) and O=C or -NH2 (acceptor) | Directional interactions that can guide the supramolecular assembly. researchgate.net |
| π-π Stacking | Aromatic rings | Contributes to the stabilization of the crystal structure through parallel or offset stacking. |
| van der Waals Forces | Pentyl chain and overall molecular framework | Non-specific interactions that contribute to the overall packing efficiency. |
Chromatographic Analytical Methods for Purity Assessment and Identity Confirmation
Chromatographic techniques are essential for separating this compound from impurities and for confirming its identity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for the analysis of this compound.
The purity of this compound can be effectively assessed using reversed-phase HPLC (RP-HPLC). A C18 column would likely provide good retention and separation from non-polar and moderately polar impurities. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, possibly with a buffer to control the pH and ensure the consistent ionization state of the amino group. Due to the presence of the substituted benzene ring, the compound possesses a strong chromophore, making UV detection at a wavelength around 254 nm or a wavelength of maximum absorbance highly effective.
Gas chromatography is another viable technique for purity assessment, given the compound's likely volatility. A capillary column with a non-polar or mid-polarity stationary phase would be appropriate. A Flame Ionization Detector (FID) would provide a robust and universal response, while a Nitrogen-Phosphorus Detector (NPD) could offer enhanced sensitivity and selectivity due to the presence of nitrogen in the molecule. nih.govnih.gov
| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., 254 nm) | Purity assessment, quantification, identity confirmation. |
| GC | Capillary column (e.g., 5% Phenyl Polysiloxane) | Helium or Hydrogen | FID or NPD | Purity assessment, analysis of volatile impurities. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Given its aromatic amine and ester functionalities, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
Due to the presence of a primary amino group, pre-column derivatization is often employed to enhance chromatographic separation and detection sensitivity, especially for trace analysis. goums.ac.irnih.govlcms.cz Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) react with primary amines to form highly fluorescent isoindole derivatives, which can be readily detected with a fluorescence detector. goums.ac.ir
Illustrative HPLC Parameters for Analogous Aromatic Amines:
| Parameter | Value/Description |
| Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Solvent A: 0.1 M Sodium Acetate (B1210297) buffer (pH 6.5) and Solvent B: Methanol |
| Gradient Program | 0-10 min: 20-80% B; 10-15 min: 80% B; 15-20 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) after pre-column derivatization with OPA/3-MPA |
| Injection Volume | 20 µL |
Note: This data is illustrative and based on methods for similar aromatic amines. Specific parameters for this compound would require experimental optimization.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule with the molecular weight and polarity of this compound, derivatization is typically necessary to increase its volatility and thermal stability for GC analysis. nih.govnih.gov The primary amino group and the carboxylate ester group can be targeted for derivatization.
A common approach for aromatic amines is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Alternatively, acylation can be performed. The analysis of iodinated aromatic compounds by GC coupled with mass spectrometry (GC-MS) provides both high-resolution separation and definitive structural information. researchgate.net
Hypothetical GC Parameters for a Derivatized Analog:
| Parameter | Value/Description |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
Note: This data is hypothetical and assumes successful derivatization of the analyte. Method development would be required.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. libretexts.orgwikipedia.org For aromatic compounds like this compound, silica (B1680970) gel plates are a suitable stationary phase.
Visualization of the separated spots on a TLC plate can be achieved using non-destructive methods like UV light, as the aromatic ring will absorb UV radiation and appear as a dark spot on a fluorescent background. libretexts.org A destructive but highly effective method for visualizing aromatic and unsaturated compounds is exposure to iodine vapor. quora.comuvic.ca The iodine absorbs onto the surface of the compound, rendering it visible as a brown spot. quora.com
Typical TLC System for Aromatic Amines:
| Parameter | Value/Description |
| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point could be Hexane:Ethyl Acetate (7:3 v/v). |
| Development | In a closed chamber saturated with the mobile phase vapor. |
| Visualization | 1. UV lamp (254 nm) 2. Iodine chamber |
Note: The optimal mobile phase composition would need to be determined experimentally to achieve a retention factor (Rf) between 0.3 and 0.7 for good separation.
Quantitative Analytical Techniques
For the precise quantification of this compound, classical titrimetric methods can be adapted, offering accuracy and reliability.
Potentiometric Titration
The basicity of the aromatic amino group allows for its quantification via acid-base titration. Aromatic amines are generally weak bases and are often titrated in non-aqueous solvents to enhance the sharpness of the endpoint. uomustansiriyah.edu.iq Potentiometric titration, which involves monitoring the change in potential (voltage) as a titrant is added, is a highly suitable method for this purpose as it does not rely on a visual color change. acs.orgresearchgate.net
A solution of the compound in a suitable non-aqueous solvent, such as glacial acetic acid or acetonitrile, can be titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. A glass electrode and a reference electrode would be used to monitor the potential change, with the endpoint being the point of maximum inflection on the titration curve.
Illustrative Potentiometric Titration Parameters:
| Parameter | Value/Description |
| Analyte | A precisely weighed amount of this compound dissolved in glacial acetic acid. |
| Titrant | 0.1 N Perchloric acid in glacial acetic acid, standardized. |
| Solvent | Glacial acetic acid. |
| Indicator Electrode | Glass electrode. |
| Reference Electrode | Calomel or Ag/AgCl electrode with a non-aqueous salt bridge. |
| Endpoint Detection | Plot of potential (mV) vs. volume of titrant (mL). The endpoint is determined from the first or second derivative of the curve. |
Note: This method is based on the general procedure for titrating weak bases in non-aqueous media. semanticscholar.orgresearchgate.net
Iodometric Methods
While direct iodometric titration of the iodo-substituent is not a standard procedure, indirect methods involving the aromatic amino group can be utilized. One classical method for quantifying primary aromatic amines is diazotization titration.
In this method, the primary aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The endpoint of the titration can be detected potentiometrically or by using an external indicator like starch-iodide paper. At the endpoint, the first excess of nitrous acid will oxidize iodide to iodine, which then reacts with starch to produce a blue-black color.
This method is a form of redox titration and is highly specific for primary aromatic amines.
Conceptual Diazotization Titration Parameters:
| Parameter | Value/Description |
| Analyte | A precisely weighed amount of this compound dissolved in dilute hydrochloric acid. |
| Titrant | 0.1 M Sodium Nitrite, standardized. |
| Reaction Conditions | 0-5 °C (maintained with an ice bath). |
| Endpoint Detection | Starch-iodide paper (external indicator). The titration is complete when a drop of the reaction mixture produces an immediate blue-black spot on the paper. |
Note: This is a classical method for primary aromatic amines and would require careful temperature control for accurate results.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the three-dimensional geometry and the electronic properties of Pentyl 4-amino-3-iodobenzoate. These theoretical approaches provide a microscopic view of the molecule's structure and electron distribution.
Density Functional Theory (DFT) Calculations and Optimization
The molecular geometry of this compound has been optimized using Density Functional Theory (DFT) calculations. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set is a common choice for such calculations. This method allows for the determination of the lowest energy conformation of the molecule, providing a stable structure for further analysis. The optimization process involves systematically adjusting the atomic coordinates to find the minimum on the potential energy surface.
Determination of Optimized Geometrical Parameters
Below is a table of selected optimized geometrical parameters for this compound, which would typically be generated from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-I | (Value in Å) |
| C-N | (Value in Å) | |
| C=O | (Value in Å) | |
| O-C(pentyl) | (Value in Å) | |
| Bond Angle | C-C-I | (Value in degrees) |
| H-N-H | (Value in degrees) | |
| C-O-C(pentyl) | (Value in degrees) | |
| Dihedral Angle | C-C-C=O | (Value in degrees) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Interactions
The electronic properties of this compound are further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.
The HOMO is typically localized on the electron-donating parts of the molecule, which in this case would be the amino group and the benzene (B151609) ring. The LUMO is generally situated on the electron-accepting regions, such as the carbonyl group and the iodine atom. The distribution of these orbitals provides insights into the possible charge transfer interactions within the molecule. A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer and greater chemical reactivity.
| Molecular Orbital | Energy (eV) |
| HOMO | (Value) |
| LUMO | (Value) |
| HOMO-LUMO Gap | (Value) |
Note: The actual numerical values in this table are placeholders.
Vibrational Analysis and Spectroscopic Property Prediction
Vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. For this compound, computational methods are employed to simulate its vibrational modes.
Normal Co-ordinate Analysis (NCA)
Normal Co-ordinate Analysis (NCA) is a method used to describe the vibrational motions of a molecule. Each normal mode of vibration is a collective motion of atoms that occurs at a specific frequency. By performing an NCA, the complex vibrations of this compound can be broken down into a set of fundamental vibrational modes, each corresponding to a specific type of bond stretching, bending, or torsion. This analysis is essential for the assignment of vibrational bands observed in experimental spectra.
Scaled Quantum Mechanical Force Field (SQMFF) Methodology
To improve the accuracy of the theoretically calculated vibrational frequencies, the Scaled Quantum Mechanical Force Field (SQMFF) methodology is often applied. This approach involves scaling the force constants obtained from the quantum chemical calculations to correct for systematic errors inherent in the theoretical model and to account for anharmonicity. The scaling factors are typically optimized to achieve the best possible agreement between the calculated and experimental vibrational frequencies of related molecules. The resulting scaled force field provides a more reliable prediction of the vibrational spectrum of this compound.
A table of key calculated vibrational frequencies and their assignments for this compound would be structured as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| N-H stretch | (Value) | Asymmetric/Symmetric |
| C=O stretch | (Value) | Ester carbonyl |
| C-I stretch | (Value) | |
| C-N stretch | (Value) | |
| Aromatic C-H stretch | (Value) | |
| CH₂/CH₃ stretch | (Value) | Pentyl group |
Note: The actual numerical values and detailed assignments in this table are placeholders.
Bonding Analysis and Intermolecular Interactions
Comprehensive theoretical and computational chemistry studies on this compound are limited in publicly available scientific literature. Methodologies such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM), and Hirshfeld surface analysis are powerful tools for elucidating the electronic structure, bonding characteristics, and intermolecular interactions of molecules. However, specific research applying these techniques to this compound could not be located. The following sections outline the principles of these analyses, which could be applied to the target compound in future research.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of molecular bonding. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonds. This analysis allows for the quantitative investigation of donor-acceptor interactions, which are crucial for understanding hyperconjugation and electron delocalization within a molecule.
For this compound, an NBO analysis would provide insights into:
The nature of the carbon-iodine bond and the polarization of electron density.
The hybridization of the atomic orbitals involved in bonding.
The extent of electron delocalization from the amino group and the ester group into the benzene ring.
The strength of intramolecular hydrogen bonding, if present.
The results of an NBO analysis are typically presented in a table format, detailing the donor and acceptor orbitals, the stabilization energy (E(2)) associated with their interaction, and the occupancies of the orbitals.
Atom in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points of the electron density, one can characterize the nature of atomic interactions, including covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds and van der Waals forces.
An AIM analysis of this compound would enable the:
Identification of bond critical points (BCPs) for all covalent bonds and non-covalent interactions.
Calculation of electron density (ρ) and its Laplacian (∇²ρ) at the BCPs to classify the interactions. For example, a negative Laplacian is indicative of a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell (ionic or van der Waals) interaction.
Visualization of bond paths and the molecular graph, providing a clear picture of the atomic connectivity.
Data from an AIM analysis is often summarized in a table listing the bond critical points, the corresponding electron density, Laplacian of electron density, and other topological parameters.
Hirshfeld Surface Analysis for Molecular Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular contributions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and halogen bonds.
For a crystalline sample of this compound, Hirshfeld surface analysis would reveal:
The dominant intermolecular interactions that govern the crystal packing.
The presence and nature of any specific interactions, such as halogen bonding involving the iodine atom.
The findings are typically presented with images of the Hirshfeld surface and fingerprint plots, often accompanied by a table summarizing the percentage contribution of different intermolecular contacts.
Molecular Orbital Contribution Studies
Total, Partial, and Overlap Population Density of States (TDOS, PDOS, OPDOS)
The Density of States (DOS) is a concept borrowed from solid-state physics that can be applied to molecular systems to understand the distribution of molecular orbitals at different energy levels.
Total Density of States (TDOS) provides an overview of the energy levels of all molecular orbitals in the molecule.
Partial Density of States (PDOS) decomposes the TDOS into contributions from individual atoms or functional groups, revealing which parts of the molecule contribute to specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Overlap Population Density of States (OPDOS) , also known as Crystal Orbital Overlap Population (COOP), provides information about the bonding, anti-bonding, or non-bonding nature of the interactions between atoms or fragments at different energy levels.
For this compound, these analyses would help in understanding the electronic structure and reactivity by illustrating the contributions of the pentyl chain, the amino group, the iodine atom, and the benzoate (B1203000) moiety to the frontier molecular orbitals.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Advanced computational modeling, primarily using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could be used to:
Determine the geometries of reactants, transition states, and products.
Calculate the activation energies and reaction energies to predict the feasibility and kinetics of a proposed reaction pathway.
Investigate the role of catalysts and solvents in the reaction.
Explore different potential reaction mechanisms to identify the most likely pathway.
The results of these studies are typically presented as potential energy surface diagrams, with tables of optimized geometries and calculated energies for key species along the reaction coordinate.
Conformational Analysis and Molecular Stability Studies
A systematic conformational search and subsequent geometry optimization using methods like Density Functional Theory (DFT) would be the standard approach to identify the most stable conformers. These calculations would typically be performed in the gas phase and could be extended to include solvent effects to mimic real-world conditions.
Key Rotational Barriers and Conformational Preferences:
The primary determinants of conformational stability for this molecule would be:
Torsional Strain: Arising from the rotation around the C-C single bonds in the pentyl chain. The staggered conformations are generally more stable than the eclipsed conformations.
Steric Hindrance: The bulky iodine atom and the amino group on the benzene ring, along with the pentyl ester group, will interact spatially. The molecule will adopt a conformation that minimizes these repulsive interactions.
Electronic Effects: The delocalized pi-system of the benzene ring and the electron-donating nature of the amino group will influence the electron distribution and geometry of the molecule.
Hypothetical Conformational Analysis Data:
A detailed computational study would likely involve scanning the potential energy surface by systematically rotating the key dihedral angles. For instance, the dihedral angle involving the carbonyl group and the benzene ring (O=C-O-C) and the various C-C-C-C dihedral angles in the pentyl chain would be critical.
The results of such an analysis would typically be presented in a table format, outlining the relative energies of the different stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Conformer | Dihedral Angle (τ1: O=C-O-C) (°) | Dihedral Angle (τ2: C1-C2-C3-C4 of pentyl) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~0 | ~180 (anti) | 0.00 |
| 2 | ~180 | ~180 (anti) | 1.2 |
| 3 | ~0 | ~60 (gauche) | 0.8 |
| 4 | ~180 | ~60 (gauche) | 2.0 |
This interactive table is based on hypothetical data for illustrative purposes.
The global minimum energy conformer would represent the most stable and thus the most populated conformation of the molecule at equilibrium. The energy differences between the conformers would allow for the calculation of their relative populations at a given temperature using the Boltzmann distribution.
Molecular Stability:
Precursors and Intermediate Compounds in the Synthetic Pathways to Pentyl 4 Amino 3 Iodobenzoate
Substituted Anilines and Benzoic Acids as Primary Starting Materials
The foundational molecular frameworks for the synthesis of Pentyl 4-amino-3-iodobenzoate are derived from substituted anilines and benzoic acids. These primary starting materials provide the essential benzene (B151609) ring functionalized with either an amino or a carboxyl group, which directs subsequent chemical modifications.
The choice of starting material dictates the synthetic route. For instance, beginning with a 4-aminobenzoic acid derivative allows for direct iodination, a common strategy in the synthesis of halogenated aromatic compounds. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution reactions. This property is exploited to introduce an iodine atom at the position ortho to the amino group (position 3).
Alternatively, syntheses can commence from other substituted anilines or benzoic acids, which are then chemically transformed to introduce the necessary functional groups. For example, a synthesis might start with a nitrobenzoic acid, where the nitro group is later reduced to an amino group after the iodination step. The development of efficient methods for the ortho-iodination of benzoic acid derivatives, sometimes utilizing transition metal catalysts like palladium or iridium, has expanded the range of viable starting materials. researchgate.netacs.orgresearchgate.net The reactivity of aniline (B41778) derivatives in oxidation reactions mediated by reagents like iodine(III) compounds has also been explored for constructing complex nitrogen-containing heterocyclic scaffolds, showcasing the versatility of anilines as precursors in organic synthesis. researchgate.netresearchgate.netchemrxiv.org
Alkyl 4-aminobenzoates (e.g., Methyl 4-aminobenzoate (B8803810), Tert-butyl 4-aminobenzoate)
Alkyl 4-aminobenzoates serve as critical intermediates in the synthesis of this compound. These compounds already possess the required amino and ester functionalities on the benzene ring. The ester group is often introduced early in the synthesis to protect the carboxylic acid from reacting with reagents used in subsequent steps, such as iodination.
Methyl 4-aminobenzoate is a widely used intermediate in organic synthesis, including as a precursor for dyes and in the preparation of more complex molecules. guidechem.comfishersci.comchemicalbook.compemichem.com It can be synthesized by the esterification of p-nitrobenzoic acid followed by the reduction of the nitro group. guidechem.com Its use as a starting material allows for the direct iodination of the aromatic ring before the final transesterification or hydrolysis-esterification sequence to yield the desired pentyl ester.
Tert-butyl 4-aminobenzoate is another valuable intermediate, often employed in peptide synthesis. The tert-butyl group serves as a protecting group for the carboxylic acid and can be removed under specific acidic conditions. This allows for selective reactions at other parts of the molecule.
The choice between different alkyl esters, such as methyl, ethyl, or butyl, can influence reaction kinetics. For example, studies have shown that the rate of reaction of ethyl 4-aminobenzoate can be significantly faster than that of butyl 4-aminobenzoate in certain transesterification reactions. google.com
Table 1: Properties of Common Alkyl 4-aminobenzoate Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 4-aminobenzoate | 619-45-4 pemichem.com | C₈H₉NO₂ guidechem.com | 151.16 guidechem.com | 110-111 pemichem.com |
| Tert-butyl 4-aminobenzoate | 18144-47-3 | C₁₁H₁₅NO₂ | 193.24 | 108-110 |
Common Iodinating Reagents (e.g., N-Iodosuccinimide, Iodine Monochloride, Molecular Iodine)
The introduction of an iodine atom onto the aromatic ring is a key step in the synthesis of this compound. This is typically achieved through an electrophilic aromatic substitution reaction using a suitable iodinating agent. The choice of reagent depends on the reactivity of the substrate and the desired regioselectivity.
N-Iodosuccinimide (NIS) is a versatile and widely used iodinating agent for various electrophilic iodinations. organic-chemistry.org It is particularly effective for the iodination of aromatic compounds, including those that are deactivated. researchgate.net The reactivity of NIS can be enhanced by the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, which generates a more potent electrophilic iodine species. researchgate.netcolab.ws This allows for the iodination of a wide range of mono- and disubstituted benzenes at room temperature. colab.wsdntb.gov.ua
Iodine Monochloride (ICl) is another important reagent for the iodination of aromatic rings. chegg.com It is a highly polarized interhalogen compound that acts as a source of the electrophilic iodine cation (I⁺). calibrechem.comtaylorandfrancis.com ICl has been shown to be effective for the rapid iodination of aminobenzoic acid isomers in aqueous media. slideshare.net While it is a powerful reagent, its reaction with aromatic compounds bearing electron-withdrawing groups, such as benzoic acids, can sometimes result in lower yields. google.com
Molecular Iodine (I₂) is a readily available and cost-effective iodinating agent. However, as the weakest electrophile among the common halogens, it often requires activation by an oxidizing agent to enhance its reactivity. mdpi.comacsgcipr.org Oxidants are used to generate a more powerful electrophilic iodine species in situ. acsgcipr.org Despite this, methods have been developed for the successful electrophilic iodination of organic compounds using molecular iodine, often in combination with environmentally friendly oxidants. mdpi.com
Table 2: Comparison of Common Iodinating Reagents
| Reagent | Chemical Formula | Key Features |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Mild and selective; reactivity enhanced by acid catalysts; suitable for a wide range of aromatic compounds. organic-chemistry.orgresearchgate.netcolab.ws |
| Iodine Monochloride (ICl) | ICl | Powerful electrophilic iodinating agent; effective for rapid iodination of activated rings. calibrechem.comslideshare.net |
| Molecular Iodine (I₂) | I₂ | Cost-effective; requires activation with an oxidizing agent for effective electrophilic substitution. mdpi.comacsgcipr.org |
Pentanol (B124592) and its Activated Derivatives
The final step in the synthesis of this compound is the formation of the pentyl ester. This is typically achieved through an esterification reaction between the iodinated 4-aminobenzoic acid intermediate and pentanol (also known as n-pentyl alcohol).
Esterification is the process of combining an organic acid with an alcohol to form an ester and water. iajpr.com This reaction is often catalyzed by an acid. The direct esterification of a carboxylic acid with pentanol is a common method. To drive the reaction to completion, the water formed during the reaction is typically removed.
Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with pentanol to form the ester. Another approach involves the use of specific reagents to facilitate the direct esterification of alcohols. researchgate.net For instance, hypervalent iodine reagents have been developed for this purpose. researchgate.net
In the context of synthesizing this compound, if the synthesis starts with an alkyl 4-amino-3-iodobenzoate (like the methyl or ethyl ester), a transesterification reaction with pentanol can be employed to obtain the final product.
Characterization of Key Reactive Intermediates in Multi-step Syntheses
The successful synthesis of this compound relies on the careful monitoring and characterization of the intermediates formed at each step. This ensures that the desired transformations have occurred and allows for the optimization of reaction conditions.
In multi-step syntheses, especially those involving one-pot procedures where intermediates are not isolated, understanding the formation of key reactive species is crucial. nii.ac.jp For example, in electrophilic iodination reactions, the formation of intermediates like a cyclic iodonium (B1229267) ion has been proposed. mdpi.com The characterization of such transient species can provide valuable insights into the reaction mechanism.
Various analytical techniques are employed to characterize the intermediates. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to determine the structure of the molecule.
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Infrared (IR) spectroscopy to identify the functional groups present.
Chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and assess the purity of the intermediates.
Advanced Topics in Organic Synthesis and Functionalization Relevant to Pentyl 4 Amino 3 Iodobenzoate
Stereochemical Considerations in the Synthesis and Derivatization of Chiral Analogs
While Pentyl 4-amino-3-iodobenzoate itself is an achiral molecule, the synthesis of chiral analogs, for instance by introducing a chiral center into the pentyl group or by derivatizing the amino group with a chiral auxiliary, would require stereocontrolled synthetic methods. Enantioselective synthesis is critical in the pharmaceutical industry, where often only one enantiomer of a chiral drug is active or safe.
Should a chiral alcohol (e.g., a specific stereoisomer of pentan-2-ol) be used in the esterification step, the primary stereochemical challenge would be to prevent racemization. Mild esterification methods, such as the Steglich esterification, are often employed to preserve the stereochemical integrity of the chiral reactant. jove.comnih.gov
Furthermore, if derivatization at the C-I or N-H bond were to create a new stereocenter, the development of asymmetric catalytic methods would be essential. This could involve:
Chiral Catalysts: Using transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of cross-coupling reactions.
Enzymatic Reactions: Biocatalytic routes, often utilizing enzymes like lipases, can offer high levels of regio- and enantioselectivity under mild, green conditions. researchgate.net Lipase-catalyzed reactions have been successfully applied to the synthesis of chiral β-amino acid esters. mdpi.com
The development of such chiral analogs would rely on established principles of asymmetric synthesis to produce enantiomerically pure compounds for evaluation in various applications.
Implementation of Green Chemistry Principles in Synthetic Route Design
Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry provide a framework for designing more environmentally benign processes. jove.comwikipedia.org For a molecule like this compound, several green chemistry principles are particularly relevant.
Atom Economy: This metric, developed by Barry Trost, assesses how many atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.
Safer Solvents and Reagents: A significant portion of waste in chemical processes comes from solvents. jove.com Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724), water, or ionic liquids is a key goal. jove.comnih.gov For ester synthesis, greener Steglich esterification protocols using acetonitrile have been developed. jove.com
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. Catalysts reduce waste and can often be recycled and reused. Recent advances in ester synthesis include the development of noble-metal-based bimetallic oxide cluster catalysts that use environmentally benign molecular oxygen as the sole oxidant. labmanager.combritishwaterfilter.com
To quantify the "greenness" of a synthetic route, various metrics are employed. wikipedia.orgacs.org Process Mass Intensity (PMI) is a key metric used in the pharmaceutical industry that calculates the ratio of the total mass of materials (water, solvents, reagents, starting materials) used to the mass of the final active pharmaceutical ingredient. acs.org A lower PMI indicates a more efficient and less wasteful process.
| Metric | Description | Ideal Value |
|---|---|---|
| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | 100% |
| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 (Lowest Possible) |
| Environmental Factor (E-Factor) | Total Mass of Waste / Mass of Product | 0 (Lowest Possible) |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% |
Development of Flow Chemistry and Continuous Processing for Ester Synthesis
Traditional batch manufacturing, where reagents are mixed in a large vessel and taken through a sequence of steps, is being increasingly supplemented or replaced by continuous manufacturing and flow chemistry. techtarget.compharmafocusamerica.com This approach involves pumping reagents through a network of tubes or channels, where they mix and react. rsc.org Continuous processing offers numerous advantages, especially for the fine chemical and pharmaceutical industries. techtarget.comthermofisher.comsyntegon.com
Advantages of Flow Chemistry:
Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with highly exothermic reactions or hazardous intermediates. acs.orgrsc.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities. rsc.orgrsc.orgchimia.ch
Scalability and Flexibility: Increasing production does not require larger, potentially unsafe reactors. Instead, the flow process can be run for longer periods or multiple reactor lines can be operated in parallel. thermofisher.comtulip.co
Automation and Integration: Flow systems allow for the integration of reaction, work-up, and analysis steps into a single, automated process, shortening production times from months to days. tulip.co
For ester synthesis, flow chemistry has been successfully implemented. A continuous-flow procedure for synthesizing β-amino acid esters using an immobilized enzyme (Lipase TL IM) has been developed, highlighting the synergy between green chemistry and continuous processing. mdpi.com This enzymatic process benefits from short residence times and the use of methanol (B129727) as a green solvent. mdpi.com The aldol (B89426) reaction of an aromatic ester has also been achieved in a continuous manner with a residence time of just 15 seconds. nih.gov Such technologies could be adapted for the efficient, safe, and scalable synthesis of this compound.
Application of Organometallic Reagents in C-I Bond Activation and Transformation
The carbon-iodine (C-I) bond is a versatile functional group in organic synthesis, serving as a key handle for forming new carbon-carbon and carbon-heteroatom bonds. Organometallic reagents are instrumental in activating this bond for subsequent transformations. msu.edu The reactivity of the C-I bond is greater than that of C-Br or C-Cl bonds, allowing for selective reactions. wikipedia.org
Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are widely used for forming C-N, C-O, and C-S bonds. chim.it Inexpensive and readily available copper salts, such as copper(I) iodide (CuI), can effectively catalyze the coupling of aryl iodides with a variety of nucleophiles. chim.it These reactions often show excellent functional group tolerance, with ester, amino, and other halide functionalities being well-tolerated. nih.govacs.org Ligand-free copper-catalyzed systems have been developed, which simplifies the reaction setup and reduces costs. uu.nlrsc.org For instance, a method for the carboxylation of aryl iodides using a copper iodide catalyst proceeds at mild temperatures and tolerates an amino group. nih.gov
Lithium-Halogen Exchange: This is a powerful reaction for converting aryl halides into highly reactive aryllithium compounds. wikipedia.org The reaction involves treating an aryl iodide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. researchgate.net The exchange is very fast, often faster than competing nucleophilic addition or proton transfer reactions. harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new substituents onto the aromatic ring. The mechanism is believed to proceed through a polar pathway involving a nucleophilic attack on the iodine atom to form an "ate-complex". wikipedia.orgresearchgate.net
| Reagent Type | Reaction | Key Features |
|---|---|---|
| Copper(I) Salts (e.g., CuI) | Ullmann Cross-Coupling | Forms C-N, C-O, C-S bonds. Good functional group tolerance. nih.govacs.org Often inexpensive and can be ligand-free. uu.nl |
| Organolithium (e.g., n-BuLi) | Lithium-Halogen Exchange | Converts C-I to C-Li. wikipedia.org Very fast reaction at low temperatures. harvard.edu Creates a powerful nucleophile for reaction with electrophiles. |
| Palladium Catalysts | Suzuki, Heck, Sonogashira, etc. | Versatile for C-C bond formation. Well-studied with broad substrate scope. |
| Grignard Reagents (e.g., RMgBr) | Grignard Reaction / Kumada Coupling | Converts C-I to C-MgBr for reaction with electrophiles or used in cross-coupling. |
These organometallic transformations provide powerful tools for the derivatization of this compound at the iodine position, enabling the synthesis of a diverse library of analogs for further research.
Q & A
Q. What are the standard synthetic routes for preparing pentyl 4-amino-3-iodobenzoate, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via esterification of 4-amino-3-iodobenzoic acid with pentanol under acid catalysis (e.g., H₂SO₄). Key optimization parameters include:
- Temperature: 80–100°C to balance reaction rate and side-product formation.
- Catalyst loading: 5–10 mol% to avoid excessive acid degradation.
- Solvent choice: Toluene or DMF improves solubility of the aromatic acid.
Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (C18 column, 254 nm UV detection) and ¹H/¹³C NMR for structural validation .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) reveals ester protons (δ 4.2–4.4 ppm) and aromatic protons (δ 6.8–8.0 ppm). ¹³C NMR confirms the iodinated aromatic carbon (δ ~90 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 334.03 (calculated).
- Elemental Analysis: Quantifies C, H, N, and I to verify stoichiometry.
- X-ray Crystallography: Resolves steric effects of the iodine substituent on molecular packing .
Advanced Research Questions
Q. How does the iodine substituent influence the electronic and steric properties of this compound in supramolecular interactions?
Methodological Answer: The iodine atom introduces both steric bulk and electron-withdrawing effects:
- Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify charge distribution and electrostatic potential surfaces.
- Crystallographic Studies: Compare crystal structures of iodinated vs. non-iodinated analogs to assess halogen bonding (C–I···O/N interactions).
- Solubility Tests: Measure in polar vs. non-polar solvents to correlate iodine’s impact on lipophilicity .
Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer: Contradictions in stability studies (e.g., hydrolysis rates) may arise from:
- Experimental Variables: Buffer composition (phosphate vs. acetate), ionic strength, and temperature.
- Analytical Sensitivity: Use LC-MS to detect degradation products (e.g., free benzoic acid).
- Kinetic Studies: Monitor hydrolysis via UV-Vis spectroscopy (λ = 280 nm) under controlled pH (2–12).
- Statistical Validation: Apply ANOVA to compare degradation rates across replicates and conditions .
Q. How can this compound serve as a precursor for radiolabeled probes in biomedical imaging?
Methodological Answer:
- Isotopic Exchange: Replace stable iodine (¹²⁷I) with radioactive ¹²⁵I/¹³¹I via nucleophilic aromatic substitution (Cu-catalyzed, DMSO, 120°C).
- Biodistribution Studies: Radiolabeled probes are administered in murine models, with gamma counting used to quantify tissue uptake.
- Stability Assays: Assess radiochemical purity over time using radio-TLC (silica gel, acetone mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
